(213C)propanedioic acid

Description

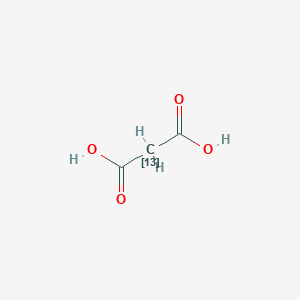

Structure

3D Structure

Properties

IUPAC Name |

(213C)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462531 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55514-11-9 | |

| Record name | Malonic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malonic acid-2-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-¹³C)Propanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopically Labeled Malonic Acid

(2-¹³C)Propanedioic acid, also known as malonic acid-2-¹³C, is a stable isotope-labeled compound of significant interest in the fields of metabolic research, drug development, and mechanistic biochemistry. The incorporation of a carbon-13 (¹³C) isotope at the C-2 position of the malonic acid backbone provides a powerful tool for tracing the metabolic fate of this key molecule and its derivatives in complex biological systems. Unlike radioactive isotopes, stable isotopes are non-hazardous, allowing for safer and more versatile experimental designs, particularly in human studies.

The primary application of (2-¹³C)propanedioic acid lies in ¹³C Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a living cell.[1][2] By introducing a ¹³C-labeled substrate, such as (2-¹³C)propanedioic acid, into a biological system, researchers can track the distribution of the ¹³C label throughout the metabolic network using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] This information allows for the elucidation of pathway activities and the identification of metabolic bottlenecks, which is crucial for understanding disease states and for the rational design of therapeutic interventions.[1][2][3] For instance, it can be used to study fatty acid metabolism, amino acid metabolism, and the adaptation of cells to various environmental conditions.[1]

This guide provides a comprehensive overview of the core synthesis methods for (2-¹³C)propanedioic acid, focusing on the chemical principles, detailed experimental protocols, and the critical considerations for ensuring high isotopic enrichment and chemical purity.

Core Synthesis Strategies: A Chemist's Perspective

The synthesis of (2-¹³C)propanedioic acid primarily revolves around the introduction of the ¹³C label at the central carbon atom. The most common and efficient strategies start with a ¹³C-labeled precursor and build the malonic acid framework around it. The choice of a particular synthetic route often depends on the availability and cost of the labeled starting material, desired scale, and the required isotopic purity.

A prevalent and effective approach involves the use of diethyl malonate as a key intermediate. The malonic ester synthesis is a versatile method for preparing mono- and dialkylacetic acids, starting from diethyl malonate.[4] The synthesis of (2-¹³C)propanedioic acid can be efficiently achieved by first preparing diethyl [2-¹³C]malonate, followed by its hydrolysis.

Method 1: Synthesis via Diethyl [2-¹³C]malonate from Ethyl [2-¹³C]acetate

This method, detailed by Mueller and Leete, presents a facile and efficient one-step synthesis of diethyl [2-¹³C]malonate from the readily available ethyl [2-¹³C]acetate.[5] This approach is advantageous due to its simplicity and high yield.

Reaction Principle: The core of this synthesis is the carboxylation of the enolate of ethyl [2-¹³C]acetate with diethyl carbonate. The reaction is driven by a strong base, such as sodium hydride, which deprotonates the α-carbon of the ester, forming a nucleophilic enolate that subsequently attacks the electrophilic carbonyl carbon of diethyl carbonate.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of (2-¹³C)propanedioic acid starting from ethyl [2-¹³C]acetate.

Detailed Experimental Protocol:

-

Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Dispersion of Sodium Hydride: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) is carefully washed with anhydrous tetrahydrofuran (THF) to remove the mineral oil and then suspended in fresh anhydrous THF in the reaction flask.

-

Formation of the Enolate: Ethyl [2-¹³C]acetate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.

-

Carboxylation: Diethyl carbonate (1.5 equivalents) is added to the reaction mixture, and the solution is heated to reflux for several hours to drive the carboxylation reaction to completion.

-

Workup and Extraction: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification of Diethyl [2-¹³C]malonate: The crude diethyl [2-¹³C]malonate is purified by vacuum distillation to yield the pure product.

-

Hydrolysis to (2-¹³C)Propanedioic Acid: The purified diethyl [2-¹³C]malonate is then hydrolyzed to (2-¹³C)propanedioic acid. This can be achieved by refluxing with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

-

Acidic Hydrolysis: The diester is refluxed with an excess of concentrated HCl for several hours. The resulting solution is then concentrated under reduced pressure to yield the crude (2-¹³C)propanedioic acid, which can be further purified by recrystallization.

-

Basic Hydrolysis (Saponification): The diester is refluxed with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is acidified with a strong acid (e.g., HCl) to precipitate the (2-¹³C)propanedioic acid. The solid product is collected by filtration, washed with cold water, and dried.[6]

-

Data Summary Table:

| Parameter | Value | Reference |

| Starting Material | Ethyl [2-¹³C]acetate | [5] |

| Key Reagents | Sodium Hydride, Diethyl Carbonate | [5] |

| Intermediate | Diethyl [2-¹³C]malonate | [5] |

| Typical Yield | 86-92% (for diethyl malonate synthesis) | [7] |

| Isotopic Purity | >99 atom % ¹³C |

Method 2: Classical Malonic Ester Synthesis from ¹³C-Labeled Chloroacetic Acid

A more traditional, yet still highly relevant, approach involves starting with ¹³C-labeled chloroacetic acid. This method follows the classical malonic ester synthesis pathway.

Reaction Principle: This multi-step synthesis begins with the nucleophilic substitution of the chloride in chloroacetic acid with a cyanide group, introducing the second carbon of the malonic acid backbone. Subsequent hydrolysis of the nitrile and esterification yields diethyl malonate, which is then hydrolyzed to the final product. To introduce the ¹³C at the C-2 position, one would start with chloro[2-¹³C]acetic acid.

Reaction Pathway Diagram:

Caption: Synthetic pathway for (2-¹³C)propanedioic acid starting from chloro[2-¹³C]acetic acid.

Detailed Experimental Protocol:

-

Formation of Sodium [2-¹³C]chloroacetate: Chloro[2-¹³C]acetic acid is neutralized with a stoichiometric amount of sodium carbonate in an aqueous solution.[8]

-

Cyanation: An aqueous solution of sodium cyanide is added to the sodium [2-¹³C]chloroacetate solution. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chloride by the cyanide ion, yielding sodium [2-¹³C]cyanoacetate.[8]

-

Hydrolysis to (2-¹³C)Propanedioic Acid: The resulting sodium [2-¹³C]cyanoacetate solution is then subjected to vigorous hydrolysis. This is usually accomplished by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture to reflux. This step hydrolyzes the nitrile group to a carboxylic acid and also protonates the carboxylate group, leading to the formation of (2-¹³C)propanedioic acid.[8]

-

Isolation and Purification: After hydrolysis, the (2-¹³C)propanedioic acid can be isolated by cooling the solution to induce crystallization. The crude product is then collected by filtration and can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Causality and Experimental Choices:

-

Choice of Cyanide: The use of sodium cyanide provides a readily available and reactive nucleophile for the displacement of the chloride ion.

-

Hydrolysis Conditions: Strong acidic conditions are necessary to ensure the complete hydrolysis of the stable nitrile group to a carboxylic acid.

-

Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of inorganic salts and other impurities.

Purification and Characterization of (2-¹³C)Propanedioic Acid

Regardless of the synthetic route, the final product must be rigorously purified and characterized to ensure its suitability for research applications.

Purification:

-

Recrystallization: This is the most common method for purifying solid (2-¹³C)propanedioic acid. The choice of solvent is critical and is typically water or a water/ethanol mixture.

-

Sublimation: For very high purity, sublimation under vacuum can be employed.

Characterization:

The identity and isotopic enrichment of the synthesized (2-¹³C)propanedioic acid are confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show a characteristic triplet for the C-2 proton due to coupling with the adjacent ¹³C nucleus. The absence of a large singlet in this region confirms high isotopic enrichment.

-

¹³C NMR: This is the most direct method for confirming the position and extent of ¹³C labeling. The spectrum will show a significantly enhanced signal for the C-2 carbon. The chemical shift of the C-2 carbon in malonic acid is typically around 40-45 ppm.[9][10]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the labeled compound. For (2-¹³C)propanedioic acid, the molecular ion peak will be observed at m/z corresponding to the ¹³C-isotopologue (M+1 compared to the unlabeled compound).

Typical Characterization Data:

| Technique | Expected Observation for (2-¹³C)Propanedioic Acid |

| ¹H NMR | Triplet for the C-2 proton (due to ¹J(¹³C-¹H) coupling) |

| ¹³C NMR | Enhanced signal for the C-2 carbon |

| MS (EI) | Molecular ion peak at m/z 105.05 |

Conclusion and Future Outlook

The synthesis of (2-¹³C)propanedioic acid is a well-established process with multiple viable routes. The choice of method will depend on factors such as the availability of starting materials, desired scale, and cost. The methods outlined in this guide provide a solid foundation for researchers to produce high-quality (2-¹³C)propanedioic acid for their specific research needs.

As metabolic research continues to advance, the demand for high-purity, specifically labeled isotopic tracers like (2-¹³C)propanedioic acid will undoubtedly grow. Future developments in synthetic methodology may focus on more atom-economical and environmentally benign routes, potentially leveraging enzymatic or chemo-enzymatic approaches to further enhance the efficiency and sustainability of these syntheses.

References

-

Mueller, M. E., & Leete, E. (1980). Facile one-step synthesis of diethyl [2-¹³C]malonate from ethyl [2-¹³C]acetate. The Journal of Organic Chemistry, 45(24), 4999–5000. [Link]

-

Organic Syntheses Procedure. Diethyl malonate. [Link]

-

ACS Publications. Facile one-step synthesis of diethyl [2-13C]malonate from ethyl [2-13C]acetate. [Link]

-

University of Calgary. Ch21: Malonic esters. [Link]

-

NROChemistry. Malonic Synthesis. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000691). [Link]

-

SpectraBase. Malonic acid - Optional[¹³C NMR] - Chemical Shifts. [Link]

-

PubMed Central (PMC). Publishing ¹³C metabolic flux analysis studies: A review and future perspectives. [Link]

-

ResearchGate. In vivo 2H/¹³C flux analysis in metabolism research. [Link]

-

Organic Syntheses Procedure. Malonic acid. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

Sources

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Malonic Synthesis | NROChemistry [nrochemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 10. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of ¹³C-Labeled Propanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of propanedioic acid (malonic acid) with a focus on its ¹³C isotopically labeled forms. The notation "(213C)propanedioic acid" as specified in the query is non-standard; this guide proceeds under the assumption that ¹³C-labeled variants are the subject of interest. Isotopic labeling, particularly with the stable isotope carbon-13, is a powerful technique in metabolic research, mechanistic studies, and drug development.[1] This document delineates the subtle yet significant effects of ¹³C incorporation on the molecule's properties, provides detailed analytical protocols for its characterization, and discusses its primary applications.

Introduction to ¹³C-Labeled Propanedioic Acid

Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with the chemical structure CH₂(COOH)₂.[2] It serves as a fundamental building block in organic synthesis and is a key intermediate in various biological pathways, most notably as malonyl-CoA in fatty acid biosynthesis.[3][4]

Isotopic labeling involves the replacement of an atom with one of its isotopes. Replacing one or more ¹²C atoms in propanedioic acid with the stable, non-radioactive ¹³C isotope yields a molecule that is chemically very similar but physically distinguishable. This distinction is the cornerstone of its utility in scientific research, allowing scientists to trace the metabolic fate of molecules and elucidate complex biochemical pathways.[1]

Commonly available ¹³C-labeled propanedioic acid isotopologues include:

-

Propanedioic acid-1-¹³C: Labeled at one of the carboxyl carbons.

-

Propanedioic acid-2-¹³C: Labeled at the central methylene carbon.[5]

-

Propanedioic acid-1,3-¹³C₂: Labeled at both carboxyl carbons.

-

Propanedioic acid-¹³C₃: Uniformly labeled at all three carbon positions.[6]

The primary advantage of using ¹³C is that it is a stable isotope, obviating the need for radiological handling and disposal. Its key distinguishing feature is its nuclear spin of ½, which makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a non-destructive analytical technique.[7]

Molecular Structure and Spectroscopic Properties

The introduction of ¹³C atoms into the propanedioic acid structure induces measurable changes in its spectroscopic properties. While the overall molecular geometry remains unchanged, the increased mass of the ¹³C nucleus affects vibrational frequencies and, most importantly, NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing ¹³C-labeled compounds.

-

¹³C NMR: In an unlabeled propanedioic acid sample, ¹³C signals are weak due to the low natural abundance of ¹³C (approx. 1.1%). In an enriched sample, the signal intensity for the labeled carbon position(s) is dramatically enhanced.[8] The chemical shifts for propanedioic acid are approximately 170-180 ppm for the carbonyl carbons and around 40 ppm for the central methylene carbon.[9][10]

-

¹H NMR: While the ¹H chemical shifts are not significantly altered, the presence of an adjacent ¹³C atom causes splitting of the proton signal (¹J-coupling), providing direct evidence of the labeling pattern.[7]

Mass Spectrometry (MS)

Mass spectrometry readily distinguishes between labeled and unlabeled molecules based on their mass-to-charge ratio (m/z). The molecular weight of unlabeled propanedioic acid is approximately 104.06 g/mol .[2] For each ¹²C atom replaced by a ¹³C atom, the molecular weight increases by approximately one mass unit. For example, propanedioic acid-¹³C₃ will have a molecular weight of approximately 107.04 g/mol .[6][11] This mass shift allows for precise quantification of isotopic enrichment.

Infrared (IR) Spectroscopy

The substitution of ¹²C with ¹³C affects the vibrational frequencies of bonds involving the labeled carbon. The most notable change is observed in the C=O stretching frequency. Due to the vibrational isotope effect, the ¹³C=O band is shifted to a lower wavenumber (by approximately 40-43 cm⁻¹) compared to the ¹²C=O band.[12] The characteristic broad O-H stretch for a carboxylic acid dimer remains prominent between 2500-3300 cm⁻¹.[9][13]

Physical Properties

The macroscopic physical properties of ¹³C-labeled propanedioic acid are very similar to its unlabeled counterpart. The primary differences arise from the slight increase in molecular weight and subtle changes in intermolecular forces.

| Property | Unlabeled Propanedioic Acid | ¹³C-Labeled Propanedioic Acid | Causality of Difference |

| Molecular Formula | C₃H₄O₄[3] | ¹³Cₓ¹²C₃₋ₓH₄O₄ | Isotopic Substitution |

| Molecular Weight | 104.061 g/mol [2] | ~107.04 g/mol (for ¹³C₃) | Increased mass of ¹³C isotope |

| Melting Point | 135-137 °C (decomposes)[2] | 132-135 °C (decomposes) | Minor changes in crystal lattice forces |

| pKa₁ | 2.83[2] | Expected to be very similar | Acidity is primarily an electronic effect |

| pKa₂ | 5.69[2] | Expected to be very similar | Acidity is primarily an electronic effect |

| Solubility in Water | 763 g/L[2] | Highly soluble[14] | Polarity remains unchanged |

Chemical Properties and Isotope Effects

Propanedioic acid undergoes typical carboxylic acid reactions, including esterification, amide formation, and condensation reactions.[2] A notable reaction is its thermal decarboxylation upon melting, yielding acetic acid and carbon dioxide.[15][16]

The most significant impact of ¹³C labeling on chemical properties is the Kinetic Isotope Effect (KIE) . Reactions that involve the cleavage of a bond to the isotopically labeled carbon atom can proceed at a slightly slower rate compared to the unlabeled compound. This is because the heavier ¹³C isotope forms a stronger bond that requires more energy to break.

The decarboxylation of propanedioic acid is a classic example where the KIE can be studied. By labeling one of the carboxyl carbons (e.g., propanedioic acid-1-¹³C), researchers can measure the rate difference in the cleavage of the ¹³C-¹²C bond versus a ¹²C-¹²C bond.[17][18] This provides powerful insights into the reaction's transition state and mechanism.[19]

Experimental Protocols

Protocol: Determination of Isotopic Enrichment by Mass Spectrometry

This protocol provides a general workflow for quantifying the percentage of ¹³C labeling in a sample of propanedioic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale: This method separates the analyte from the sample matrix and uses the mass difference between isotopologues for accurate quantification.[20]

Methodology:

-

Standard Preparation: Prepare a calibration curve using solutions of known concentrations of both unlabeled and ¹³C-labeled propanedioic acid standards.

-

Sample Preparation: Accurately weigh and dissolve the ¹³C-labeled propanedioic acid sample in a suitable solvent (e.g., water or methanol).

-

LC Separation: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate propanedioic acid from potential impurities.

-

MS Detection: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in negative ion mode.

-

Data Analysis:

-

Monitor the ion chromatograms for the m/z corresponding to the deprotonated unlabeled molecule ([M-H]⁻) and the labeled molecule(s) (e.g., [M+1-H]⁻, [M+2-H]⁻, [M+3-H]⁻).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic enrichment using the formula: Enrichment (%) = [Area(Labeled) / (Area(Labeled) + Area(Unlabeled))] x 100

-

Protocol: Confirmation of Labeling Position by ¹³C NMR

Rationale: ¹³C NMR spectroscopy provides unambiguous confirmation of the specific carbon atom(s) that have been isotopically labeled. This protocol outlines the acquisition of a standard ¹³C NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of the ¹³C-labeled propanedioic acid in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the ¹³C probe.

-

Acquire a standard ¹H spectrum to ensure sample integrity and proper shimming.

-

-

¹³C Spectrum Acquisition:

-

Use a standard single-pulse ¹³C experiment with proton decoupling.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Set the number of scans based on the sample concentration and expected enrichment level. For highly enriched samples, fewer scans are needed.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Integrate the signals corresponding to the different carbon environments.

-

A significantly larger integral for a specific peak relative to others (if not uniformly labeled) confirms the position of the ¹³C label. For a uniformly labeled sample (¹³C₃), all signals should be intense.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for utilizing ¹³C-labeled propanedioic acid in a metabolic tracing study.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. atamankimya.com [atamankimya.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. isotope.com [isotope.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 11. Malonic Acid-1,2,3-13C3 | C3H4O4 | CID 16213461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fourier transform infrared spectroscopy of 13C = O-labeled phospholipids hydrogen bonding to carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 15. Malonic acid | 141-82-2 [chemicalbook.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Commercial ¹³C Labeled Malonic Acid: From Sourcing to Application

For researchers, scientists, and drug development professionals, the strategic incorporation of stable isotopes is a cornerstone of modern molecular investigation. Carbon-13 (¹³C) labeled compounds, in particular, serve as powerful tools for tracing metabolic pathways, elucidating reaction mechanisms, and quantifying molecular dynamics without the complications of radioactivity.[1][2] Among these, ¹³C labeled malonic acid stands out as a versatile building block and a key metabolite tracer. This in-depth technical guide provides a comprehensive overview of commercially available ¹³C labeled malonic acid, offering field-proven insights into supplier selection, quality control, and key research applications.

The Strategic Importance of ¹³C Labeled Malonic Acid in Research

Malonic acid, a simple dicarboxylic acid, plays a crucial role in various biochemical and synthetic processes.[3][4] Its labeled counterpart, enriched with ¹³C at specific or all carbon positions, allows researchers to meticulously track its journey through complex systems. The primary applications fall into three main categories:

-

Metabolic Flux Analysis (MFA): In the realm of systems biology and disease research, ¹³C labeled malonic acid is an invaluable tracer for dissecting metabolic pathways.[5][6] By introducing it into cellular systems, researchers can use techniques like mass spectrometry and NMR to map the flow of carbon atoms, thereby quantifying the rates of metabolic reactions in real-time.[7][8] This is particularly critical in oncology, where cancer cells exhibit altered metabolism.[9]

-

Drug Metabolism and Pharmacokinetics (DMPK): During drug development, understanding a candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[10][11] ¹³C labeled malonic acid can be used as a synthetic precursor to label more complex drug molecules.[12] Administering the ¹³C labeled drug allows for precise tracking of its metabolic fate, helping to identify metabolites and understand how the drug is processed by the body.[13][14]

-

Chemical Synthesis and Mechanistic Studies: As a fundamental C3 building block, ¹³C labeled malonic acid is a key starting material for the synthesis of a wide array of isotopically labeled compounds.[15][16] This enables detailed mechanistic studies of chemical reactions, where the position of the label can reveal intricate details about bond formation and cleavage.

Navigating the Commercial Landscape: A Comparative Overview of Suppliers

The selection of a reliable supplier for ¹³C labeled malonic acid is a critical first step in any research endeavor. The quality, isotopic purity, and documentation provided by the supplier directly impact the integrity and reproducibility of experimental results. Below is a comparative table of prominent commercial suppliers offering various isotopomers of ¹³C labeled malonic acid.

| Supplier | Labeling Pattern(s) Offered | Isotopic Purity (Typical) | Chemical Purity (Typical) | Noteworthy Features |

| Sigma-Aldrich (Merck) | Malonic acid-1,3-¹³C₂Malonic acid-2-¹³CMalonic acid-¹³C₃ | ≥99 atom % ¹³C | ≥98% | Extensive product documentation and a broad portfolio of other stable isotope-labeled compounds.[17] |

| Cambridge Isotope Laboratories, Inc. (CIL) | Malonic acid-2-¹³CMalonic acid-¹³C₃ | ≥99 atom % ¹³C | ≥98% | A leading producer specializing in stable isotopes, offering high-purity compounds and custom synthesis services.[15][16] |

| LGC Standards | Malonic Acid-2-¹³C | Not specified, sold as a reference material | High purity for analytical testing | Focus on reference standards for pharmaceutical and toxicological analysis.[18] |

| Omicron Biochemicals, Inc. | Specializes in custom synthesis of ¹³C labeled compounds. | Project-specific | Project-specific | Expertise in labeled carbohydrates and nucleosides, with custom synthesis capabilities for other organic molecules. |

| Medical Isotopes, Inc. | Custom synthesis available. | Project-specific | Project-specific | Premier manufacturer of a wide range of stable isotopes and custom-labeled compounds for diverse research applications. |

Ensuring Scientific Integrity: A Deep Dive into Quality Control

The trustworthiness of any study utilizing ¹³C labeled compounds hinges on the verifiable purity of the starting materials. Reputable suppliers employ a battery of analytical techniques to certify both the chemical and isotopic integrity of their products. As a researcher, it is crucial to understand these methods to critically evaluate the quality of the compounds you procure.

Key Quality Control Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a primary tool for confirming the position and extent of isotopic labeling.[19][20][21][22] The presence and splitting patterns of the ¹³C signals provide unambiguous evidence of the label's location within the molecule. Proton (¹H) NMR is also used to confirm the overall chemical structure and purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic enrichment of the compound.[23] By comparing the mass-to-charge ratio of the labeled molecule to its unlabeled counterpart, the precise degree of ¹³C incorporation can be quantified.[7] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are often employed.[9]

The following workflow illustrates the typical quality control process for ¹³C labeled malonic acid:

A Glimpse into the Lab: Synthesis and Handling Protocols

While most researchers will purchase ¹³C labeled malonic acid, understanding its synthesis provides valuable context. A common synthetic route involves the use of ¹³C labeled starting materials, such as potassium cyanide (K¹³CN) or ¹³C labeled carbon dioxide.[12][24] For instance, the reaction of a haloacetic acid ester with K¹³CN, followed by hydrolysis, can introduce a ¹³C label at the carboxyl position.

Experimental Protocol: Safe Handling and Storage

The proper handling and storage of ¹³C labeled compounds are critical to maintain their isotopic and chemical purity. While ¹³C is a stable, non-radioactive isotope, the chemical properties of malonic acid necessitate careful handling.[2][25]

Materials:

-

¹³C Labeled Malonic Acid (solid)

-

Spatula

-

Weighing paper

-

Amber glass vial with a PTFE-lined cap

-

Argon or Nitrogen gas source

-

Dessicator cabinet or dry box

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Procedure:

-

Work in a Controlled Environment: Handle the solid compound in a fume hood or a designated area with good ventilation to avoid inhalation of fine particles.

-

Inert Atmosphere Dispensing: If the compound is sensitive to moisture, it is best practice to handle it under an inert atmosphere (argon or nitrogen) in a glovebox or by using a Schlenk line.

-

Weighing: Use a clean, dry spatula to transfer the desired amount of the compound onto weighing paper. Avoid cross-contamination.

-

Storage:

-

Transfer the compound to a clean, dry amber glass vial to protect it from light.

-

Purge the vial with argon or nitrogen before sealing it with a PTFE-lined cap to displace air and moisture.

-

Store the vial in a cool, dry, and dark place. A desiccator cabinet at room temperature is generally suitable.[15][16]

-

For long-term storage, consult the supplier's specific recommendations, which may include refrigeration.

-

The following diagram illustrates the decision-making process for the proper handling and storage of ¹³C labeled malonic acid:

Conclusion

¹³C labeled malonic acid is a powerful and versatile tool for researchers in drug development and the broader life sciences. By carefully selecting a reputable supplier, understanding the principles of quality control, and adhering to proper handling and storage protocols, scientists can ensure the integrity of their research and unlock the full potential of stable isotope labeling. This guide serves as a foundational resource to empower researchers to confidently and effectively incorporate ¹³C labeled malonic acid into their experimental designs, ultimately accelerating scientific discovery.

References

-

Isotope Science. ¹³C Labeled Compounds. Alfa Chemistry. [Link]

-

Moravek, Inc. How To Properly Store Your Radiolabeled Compounds. [Link]

-

Kabalka, G. W., Delgado, M. C., Kunda, U. S., & Kunda, S. A. (1985). Synthesis of carbon-13 labeled aldehydes, carboxylic acids, and alcohols via organoborane chemistry. The Journal of Organic Chemistry, 50(20), 3597-3601. [Link]

-

Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. [Link]

-

Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]

-

Tserng, K. Y., & Jin, S. J. (2001). Assay of the concentration and 13C-isotopic enrichment of malonyl-coenzyme A by gas chromatography-mass spectrometry. Analytical biochemistry, 295(2), 154-160. [Link]

-

Pharma Industry Review. (2025, March 14). Labeled Compounds for Pharmaceutical Research. [Link]

-

Borgini, M., Wieteska, Ł., Hinck, C. S., Krzysiak, T., Hinck, A. P., & Wipf, P. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 21(46), 9216-9229. [Link]

-

Borgini, M., Wieteska, Ł., Hinck, C. S., Krzysiak, T., Hinck, A. P., & Wipf, P. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 21(46), 9216-9229. [Link]

-

National Institutes of Health. (2023, August 31). Managing Storage of Radiolabeled Compounds. ORS News2Use. [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(8), 1618-1633. [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

ResearchGate. A Straightforward Detection of Deprotonated Conformers of Malonic Acid by Solid-State13C NMR Spectroscopy. [Link]

-

Kalgutkar, A. S., & Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(8), 1618-1633. [Link]

-

Toya, Y., Ishii, N., & Shimizu, H. (2016). 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. Journal of bioscience and bioengineering, 122(6), 723-729. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]

-

ResearchGate. High-resolution 13C metabolic flux analysis. [Link]

-

MDPI. Flavor Compounds Identification and Reporting. [Link]

-

SpectraBase. Malonic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

Institute of Molecular Systems Biology. 13C Metabolic Flux Analysis. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of ¹³C-labeling experiments for metabolic flux analysis in mammalian cells. BMC systems biology, 6, 33. [Link]

-

American Chemical Society. (2017, March 21). Malonic acid. [Link]

-

American Chemical Society. (2025, December 31). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. [Link]

-

Dunn, P. J., et al. (2011). Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin. Rapid Communications in Mass Spectrometry, 25(1), 147-155. [Link]

-

University of North Texas. 13C-Stable Isotope Labeling. UNT Research. [Link]

-

Trofimov, B. A., et al. (2020). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 7(1), 101-107. [Link]

-

Borgini, M., Wieteska, Ł., Hinck, C. S., Krzysiak, T., Hinck, A. P., & Wipf, P. (2023). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PubMed. [Link]

-

Taylor & Francis. Malonic acid – Knowledge and References. [Link]

-

Multichem. (2024, October 18). Malonic Acid: The ideal choice for a variety of industrial applications. [Link]

Sources

- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions and metabolism of malonic acid_Chemicalbook [chemicalbook.com]

- 4. Malonic Acid: The Ideal Choice for a Variety of Industrial Applications Discover the impact of this chemical in transforming critical industries. by International Chemical Supplier and Stockist in India [multichemindia.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Assay of the concentration and 13C-isotopic enrichment of malonyl-coenzyme A by gas chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 8. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Labeled Compounds for Pharmaceutical Research [pharma-industry-review.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. metsol.com [metsol.com]

- 15. isotope.com [isotope.com]

- 16. isotope.com [isotope.com]

- 17. Malonic acid-2-13C 13C 99atom 55514-11-9 [sigmaaldrich.com]

- 18. Malonic Acid-2-13C | CAS 55514-11-9 | LGC Standards [lgcstandards.com]

- 19. researchgate.net [researchgate.net]

- 20. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) [hmdb.ca]

- 21. spectrabase.com [spectrabase.com]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. almacgroup.com [almacgroup.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Isotopic Purity and Enrichment of (2-¹³C)propanedioic Acid

This guide provides an in-depth technical overview of the synthesis, analysis, and application of (2-¹³C)propanedioic acid, also known as (2-¹³C)malonic acid. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds to trace metabolic pathways, elucidate reaction mechanisms, and quantify metabolic fluxes.[1][2][3][4]

Introduction: The Significance of Site-Specific Isotopic Labeling

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), into molecules to track their fate in biological and chemical systems.[3][5] (2-¹³C)propanedioic acid is a key building block and metabolic intermediate where the central carbon atom of the three-carbon dicarboxylic acid is replaced with a ¹³C isotope. This specific labeling provides a unique spectroscopic signature, allowing for precise tracking and quantification.

The primary utility of (2-¹³C)propanedioic acid lies in its role as a precursor in malonic ester synthesis for introducing a labeled two-carbon unit and as a probe in metabolic studies.[6][7][8] Understanding and verifying the isotopic purity and enrichment of this compound is paramount, as any isotopic scrambling or dilution can lead to erroneous interpretations of experimental results.[5][9]

Synthesis and Isotopic Enrichment of (2-¹³C)propanedioic Acid

The synthesis of (2-¹³C)propanedioic acid with high isotopic enrichment is a critical first step. A common and effective method is a variation of the malonic ester synthesis, which allows for the precise introduction of the ¹³C label at the desired position.

The malonic ester synthesis is a versatile method for preparing substituted acetic acids.[6][7][8] For the synthesis of (2-¹³C)propanedioic acid, the strategy is adapted to incorporate the ¹³C label at the central carbon.

A generalized synthetic workflow can be visualized as follows:

Caption: Workflow for determining isotopic enrichment using NMR.

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for distinguishing between isotopologues. [9][10]High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, is particularly useful for resolving the small mass difference between the labeled and unlabeled compounds. [11][12] Protocol for GC-MS Analysis:

-

Derivatization: Propanedioic acid is a polar molecule and requires derivatization to increase its volatility for Gas Chromatography (GC) analysis. A common method is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: The derivatized sample is injected into a GC system to separate the analyte from any impurities.

-

MS Analysis: The eluting compound is ionized (e.g., by electron ionization) and the resulting ions are analyzed by the mass spectrometer. The relative intensities of the ion corresponding to the ¹³C-labeled molecule and the unlabeled molecule are used to calculate the isotopic enrichment.

Data Correction: It is crucial to correct the raw MS data for the natural abundance of heavy isotopes (e.g., the natural 1.1% abundance of ¹³C). [9]This is typically done by analyzing an unlabeled standard of propanedioic acid under the same conditions and using its isotopic pattern to correct the data for the labeled sample. [9]

| Feature | NMR Spectroscopy | Mass Spectrometry |

| Principle | Nuclear spin properties | Mass-to-charge ratio |

| Sample Prep | Simple dissolution | Often requires derivatization |

| Information | Site-specific enrichment, structure | Molecular weight, isotopic distribution |

| Quantitation | Highly quantitative with proper setup | Requires correction for natural abundance |

| Sensitivity | Lower | Higher |

Purification Strategies

Achieving high chemical and isotopic purity often requires a dedicated purification step after synthesis.

-

Recrystallization: This is a common method for purifying solid compounds like propanedioic acid. The choice of solvent is critical to ensure that the desired compound crystallizes while impurities remain in solution.

-

Chromatography: For more challenging separations, chromatographic techniques can be employed. Reversed-phase chromatography, using a C18 stationary phase, is effective for purifying polar compounds like carboxylic acids. [13]

Applications in Research and Drug Development

(2-¹³C)propanedioic acid is a valuable tool in various research areas:

-

Metabolic Flux Analysis (MFA): By introducing ¹³C-labeled substrates into a biological system, researchers can trace the flow of carbon atoms through metabolic pathways. [4][14][15]The labeling patterns in downstream metabolites, analyzed by MS or NMR, provide quantitative data on the rates of metabolic reactions. [16][17]* Mechanistic Studies: The ¹³C label serves as a tracer to elucidate the mechanisms of chemical and enzymatic reactions.

-

Drug Metabolism and Pharmacokinetics (DMPK): Isotope labeling is used to track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. [5][10]

Conclusion

References

-

Lewis, I. A., Karsten, R. H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

-

Tam, K., Mallia, C., Jones, A., Collier, T., & Sandvoss, M. (2016). Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error. Journal of Labelled Compounds and Radiopharmaceuticals, 59(4), 136–146. [Link]

-

Metabolic Solutions. (n.d.). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

National Institutes of Health. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]

-

Cerno Bioscience. (n.d.). Isotope Labeling. Cerno Bioscience. [Link]

-

EPIC. (n.d.). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

-

Previs, S. F., & Brunengraber, H. (2001). Assay of the concentration and 13C-isotopic enrichment of malonyl-coenzyme A by gas chromatography-mass spectrometry. Analytical Biochemistry, 298(1), 69–75. [Link]

-

National Institutes of Health. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. National Institutes of Health. [Link]

-

National Institutes of Health. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). The progression from mono- to di- to tri-¹³C-labeled malonate indicates... ResearchGate. [Link]

-

ResearchGate. (n.d.). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation | Request PDF. ResearchGate. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. [Link]

-

National Institutes of Health. (n.d.). Metabolic flux analysis in a nonstationary system: Fed-batch fermentation of a high yielding strain of E. coli producing 1,3-propanediol. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

-

Teledyne ISCO. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Teledyne ISCO. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. [Link]

-

Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

-

Frontiers. (n.d.). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers. [Link]

-

National Institutes of Health. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. National Institutes of Health. [Link]

-

PubMed. (n.d.). Labelling analysis for ¹³C MFA using NMR spectroscopy. PubMed. [Link]

Sources

- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Determining the isotopic abundance of a labeled compound by mass spectrometry and how correcting for natural abundance distribution using analogous data from the unlabeled compound leads to a systematic error - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metsol.com [metsol.com]

- 11. almacgroup.com [almacgroup.com]

- 12. researchgate.net [researchgate.net]

- 13. teledyneisco.com [teledyneisco.com]

- 14. Metabolic flux analysis in a nonstationary system: Fed-batch fermentation of a high yielding strain of E. coli producing 1,3-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Assay of the concentration and 13C-isotopic enrichment of malonyl-coenzyme A by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

(213C)propanedioic acid CAS number and safety data sheet

An In-Depth Technical Guide to ¹³C-Labeled Propanedioic Acid for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the use of ¹³C-labeled propanedioic acid. We will delve into the core chemical identities, applications, and critical safety protocols associated with these valuable isotopic tracers.

Introduction: Decoding "(213C)propanedioic acid"

The query "this compound" suggests an interest in a ¹³C-labeled variant of propanedioic acid, more commonly known as malonic acid. In isotopic labeling, precision is paramount. Propanedioic acid (C₃H₄O₄) is a three-carbon dicarboxylic acid. The notation for its ¹³C isotopologues specifies which carbon atoms in the molecule are replaced with the stable ¹³C isotope.

The most common and commercially available ¹³C-labeled isotopologues of propanedioic acid are:

-

Propanedioic acid-1,2,3-¹³C₃ (Malonic acid-¹³C₃): All three carbon atoms are ¹³C.

-

Propanedioic acid-2-¹³C (Malonic acid-2-¹³C): Only the central carbon atom (C2) is ¹³C.

-

Propanedioic acid-1,3-¹³C₂ (Malonic acid-1,3-¹³C₂): The two carboxylic acid carbons (C1 and C3) are ¹³C.

These labeled compounds are instrumental in advanced research, particularly in metabolic tracing studies where the fate of the carbon backbone is monitored.[1][2] The choice of isotopologue is a critical experimental decision, dictated by the specific metabolic pathway or reaction mechanism under investigation.

Core Compound Identification and Properties

Accurate identification through the Chemical Abstracts Service (CAS) number is the first step in any rigorous scientific protocol. The properties of the labeled compounds are largely identical to their unlabeled counterpart, with the primary difference being the molecular weight.

| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Propanedioic acid (Unlabeled) | Malonic acid, Carboxyacetic acid | 141-82-2[3][4][5] | C₃H₄O₄ | 104.06[6][7] |

| Propanedioic acid-1,2,3-¹³C₃ | Malonic acid-¹³C₃ | 102342-85-8[3][4][8] | ¹³C₃H₄O₄ | 107.04[9] |

| Propanedioic acid-2-¹³C | Malonic acid-2-¹³C | 55514-11-9[10][11] | C₂¹³CH₄O₄ | 105.05[10][11] |

| Propanedioic acid-1,3-¹³C₂ | Malonic acid-1,3-¹³C₂ | 99524-14-8[12] | C¹³C₂H₄O₄ | 106.05[12] |

Scientific Applications and Methodologies

The utility of ¹³C-labeled propanedioic acid stems from the ability to use analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish the labeled compound from its endogenous, unlabeled counterpart.[13][14]

Metabolic Flux Analysis and Pathway Elucidation

¹³C-labeled compounds are foundational to metabolic tracing.[1] Malonyl-CoA, a derivative of malonic acid, is a critical building block in fatty acid biosynthesis.[15] By introducing a ¹³C-labeled malonic acid precursor into a biological system, researchers can trace the incorporation of the ¹³C atoms into newly synthesized fatty acids and other metabolites. This allows for the quantitative analysis of metabolic fluxes and the identification of bottlenecks or alternative pathways, which is crucial for understanding diseases like cancer and diabetes.[1][16]

Experimental Protocol: ¹³C-Labeling for Cellular Fatty Acid Synthesis

This protocol provides a generalized workflow for tracing the incorporation of ¹³C from Propanedioic acid-1,2,3-¹³C₃ into cellular lipids.

-

Cell Culture Preparation: Culture cells to mid-logarithmic phase in standard growth medium. Ensure replicate plates for time-point analysis and controls.

-

Isotope Introduction: Replace the standard medium with a medium containing a known concentration of Propanedioic acid-1,2,3-¹³C₃. An unlabeled control group must be run in parallel.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolite Extraction: At each time point, quench metabolic activity rapidly (e.g., with cold methanol). Lyse the cells and perform a lipid extraction using a standard method like a Folch or Bligh-Dyer extraction.

-

Sample Preparation for Analysis: Saponify the extracted lipids to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters, FAMEs) to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

LC-MS/MS or GC-MS Analysis: Analyze the derivatized samples. The mass spectrometer will detect the mass shift in fatty acids that have incorporated the ¹³C atoms from the labeled precursor.

-

Data Analysis: Quantify the level of ¹³C enrichment in the fatty acid pool over time to determine the rate of synthesis and the contribution of malonic acid to the process.

Diagram: Metabolic Tracing Workflow

Caption: Workflow for a ¹³C metabolic tracing experiment.

Drug Metabolism and Development

In pharmaceutical research, understanding how a drug is metabolized is critical for determining its efficacy and safety.[1] If a drug candidate is synthesized using a ¹³C-labeled precursor, its metabolic fate can be tracked in vivo or in vitro. This provides invaluable information on metabolic stability, identifies key metabolites, and helps optimize drug design to enhance pharmacokinetic properties.[1][2]

Synthetic Chemistry Intermediate

Malonic acid and its esters are versatile reagents in organic synthesis, most notably in the malonic ester synthesis for preparing substituted acetic acids.[17] Using a ¹³C-labeled malonic ester allows for the synthesis of complex molecules with isotopic labels at specific positions. These labeled end-products can then be used as standards for quantitative analysis or as probes in various biochemical assays.

Safety Data Sheet (SDS) and Handling Protocols

While stable isotopes like ¹³C are not radioactive, the chemical properties of the parent molecule dictate the necessary safety precautions.[18] Malonic acid itself is a hazardous substance. The information below is synthesized from safety data for unlabeled malonic acid and general best practices for handling chemical reagents in a laboratory setting.

Hazard Identification

-

Classification: Causes serious eye damage (Category 1).[19] May be harmful if swallowed.[9][11]

-

GHS Pictograms:

-

Corrosion (for eye damage)

-

-

Hazard Statements:

-

H318: Causes serious eye damage.[19]

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[19]

-

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[20] Handle in accordance with good industrial hygiene and safety practice.[19][20]

-

Storage: Store in a dry, cool, and well-ventilated place.[20] The compound is hygroscopic; keep the container tightly closed.[21] Store at room temperature away from light and moisture.[9][11]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19][21]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Inhalation: Move person into fresh air. If breathing is difficult, give oxygen.

Diagram: Lab Safety Protocol Flow

Caption: Decision flow for safe handling of propanedioic acid.

Conclusion

¹³C-labeled propanedioic acid isotopologues are powerful tools for the modern researcher. Their application in tracing metabolic pathways and aiding in drug development provides insights that are often unattainable with other methods. This guide has provided the core technical data, procedural frameworks, and critical safety information necessary for their effective and safe implementation in the laboratory. Adherence to rigorous scientific principles and safety protocols is essential for generating reliable, reproducible data and ensuring personnel safety.

References

-

CAS No : 102342-85-8| Chemical Name : Malonic Acid-1,2,3-13C3. Pharmaffiliates. [Link]

-

Appendix G.2 SAFE USE OF RADIOISOTOPES. Environmental Health & Safety. [Link]

-

Isotope Data and Safety Considerations. Miami University. [Link]

-

Stable isotopes: their use and safety in human nutrition studies. National Institutes of Health (NIH). [Link]

-

Safe Handling of Radioisotopes. International Atomic Energy Agency. [Link]

-

CAS No : 55514-11-9| Chemical Name : Malonic Acid-2-13C. Pharmaffiliates. [Link]

-

Propanedioic acid. NIST WebBook. [Link]

-

Malonic ester synthesis. Wikipedia. [Link]

-

Common Applications of Carbon-13 in the Medical Field. Moravek. [Link]

-

An overview of methods using 13C for improved compound identification in metabolomics and natural products. National Institutes of Health (NIH). [Link]

-

CAS No : 99524-14-8 | Product Name : Malonic Acid-1,3-13C2. Pharmaffiliates. [Link]

-

Application of isotope labeling experiments and 13C flux analysis to enable rational pathway engineering. Vanderbilt University. [Link]

-

Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships. PubMed. [Link]

-

PROPANEDIOIC ACID (MALONIC ACID). Ataman Kimya. [Link]

-

Malonic acid. Wikipedia. [Link]

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. moravek.com [moravek.com]

- 3. Malonic Acid-1,2,3-13C3 | LGC Standards [lgcstandards.com]

- 4. Malonic Acid-1,2,3-13C3 | LGC Standards [lgcstandards.com]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Propanedioic acid [webbook.nist.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. isotope.com [isotope.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. isotope.com [isotope.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Landmarks in the application of 13C-magnetic resonance spectroscopy to studies of neuronal/glial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atamankimya.com [atamankimya.com]

- 16. vanderbilt.edu [vanderbilt.edu]

- 17. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 18. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

- 21. southwest.tn.edu [southwest.tn.edu]

stability and storage conditions for (213C)propanedioic acid

An In-depth Technical Guide to the Stability and Storage of (2,3-¹³C)Propanedioic Acid

This guide provides comprehensive technical information and expert recommendations for the stability and long-term storage of (2,3-¹³C)propanedioic acid. Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from safety data sheets, chemical literature, and best practices for handling isotopically labeled compounds to ensure sample integrity and experimental reproducibility.

Introduction: The Nature of (2,3-¹³C)Propanedioic Acid

Propanedioic acid, commonly known as malonic acid, is a dicarboxylic acid with the structure CH₂(COOH)₂. The isotopologue (2,3-¹³C)propanedioic acid is specifically labeled with the stable, non-radioactive isotope carbon-13 at the two carboxylic acid positions. This labeling makes it an invaluable tool in metabolic research, particularly in tracer studies using mass spectrometry to follow the metabolic fate of the malonate backbone.

Unlike radioactive isotopes (e.g., ¹⁴C), the ¹³C stable isotope does not decay over time and poses no radiological hazard.[1] Therefore, its stability is governed entirely by its inherent chemical properties, which are nearly identical to those of its unlabeled counterpart. The primary factors influencing the integrity of solid (2,3-¹³C)propanedioic acid are temperature, moisture, and light.

Intrinsic Chemical Stability Profile

Understanding the chemical vulnerabilities of propanedioic acid is fundamental to defining appropriate storage conditions.

Thermal Stability and Decomposition

Propanedioic acid is a white crystalline solid that is stable at ambient temperatures.[2][3] However, it has a relatively low melting point of approximately 135-137°C, at which it concurrently decomposes.[4][5][6] The primary degradation pathway is thermal decarboxylation, where it breaks down to form acetic acid and carbon dioxide.[2][7]

C₃H₄O₄ (heat) → C₂H₄O₂ + CO₂

The rate of this decomposition reaction increases significantly with temperature.[2] Therefore, exposure to high temperatures must be strictly avoided to maintain the chemical purity of the compound.

Below is the chemical pathway illustrating the thermal decarboxylation of propanedioic acid.

Caption: Thermal degradation of propanedioic acid into acetic acid and CO₂.

Hygroscopicity and Hydrolytic Stability

Propanedioic acid is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][7][8] Studies have shown that it can absorb water even at low relative humidity without a clear deliquescence point.[9][10][11] This moisture absorption has two primary negative consequences:

-

Physical Caking: The absorbed water can cause the fine crystalline powder to clump and solidify, making it difficult to handle and accurately weigh.[2]

-

Chemical Degradation: In aqueous solution, the decomposition of propanedioic acid can occur at lower temperatures than in its solid state, with decomposition observed in solutions as low as 70°C.[7] The rate of decomposition in water is also accelerated by a lower pH.[12]

Maintaining a dry environment is therefore critical for both the physical and chemical integrity of the compound.

Chemical Compatibility

As a carboxylic acid, propanedioic acid is incompatible with certain classes of chemicals. Contact with these substances can lead to vigorous and potentially hazardous reactions. Incompatible materials include:

-

Strong Bases: Reacts in a classic acid-base neutralization.[13][14]

-

Oxidizing Agents: Can lead to oxidation reactions.[14][15][16]

-

Reducing Agents: Can be reduced by strong reducing agents.[15][16]

-

Reactive Metals: Should be segregated from reactive metals like sodium, potassium, and magnesium.[17]

Proper segregation during storage is essential to prevent accidental contact.

Recommended Storage and Handling Protocols

Based on the compound's chemical properties, the following conditions and protocols are recommended to ensure long-term stability.

Optimal Storage Conditions

A summary of the key storage parameters is provided in the table below.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature (15-25°C) | Prevents thermal decomposition, which occurs near the melting point (~135°C).[18][19][20] Avoids exposure to heat sources.[17] |

| Atmosphere | Dry, Inert (e.g., Argon, Nitrogen) | Propanedioic acid is hygroscopic; a dry atmosphere prevents moisture absorption, caking, and potential hydrolysis.[2][7] |

| Container | Tightly Sealed, Glass or Compatible Plastic | Prevents ingress of atmospheric moisture.[16][21] Glass is inert. Avoid metal containers/cabinets due to potential corrosion from acid vapors.[13][22] |

| Light | Protect from Light (Amber Vial) | While not acutely light-sensitive, general best practice for organic compounds, as recommended by suppliers, is to store in the dark.[19][20] |

| Segregation | Store with other organic acids. | Segregate from incompatible materials such as bases, oxidizing agents, and reactive metals to prevent hazardous reactions.[15][17][23] |

Step-by-Step Handling and Storage Workflow

Adherence to a systematic workflow from receiving to long-term storage is crucial for maintaining sample integrity.

Caption: Recommended workflow for receiving and storing (2,3-¹³C)propanedioic acid.

Protocol Details:

-

Receiving and Inspection: Upon receipt, visually inspect the container to ensure the seal is intact and there is no evidence of damage or contamination. Verify that the label matches the order specifications.

-

Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the cold powder.

-

Handling Environment: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glovebox flushed with nitrogen or argon, or a desiccator.

-

Weighing and Aliquoting: Use clean, dry spatulas and weighing vessels. Minimize the time the primary container is open to the atmosphere. If frequent use is anticipated, consider preparing several smaller aliquots to avoid repeatedly opening the main stock bottle.

-

Sealing and Storage: After use, tightly reseal the container cap. For added protection against moisture, wrap the cap and neck junction with Parafilm®. Store the container in a designated location for organic acids, away from incompatible chemicals.[15][17] The recommended temperature is between 15-25°C.[18]

-

Solution Storage: If preparing stock solutions, use anhydrous solvents where appropriate. Aqueous solutions should be prepared fresh. For short-term storage of aqueous stocks, consider refrigeration (2-8°C) to slow potential microbial growth or degradation, but be mindful that the stability in solution is limited.[24]

Conclusion and Best Practices

The stability of (2,3-¹³C)propanedioic acid is analogous to its unlabeled form and is primarily threatened by moisture and high temperatures. Because it is labeled with a stable isotope, no radiolytic decomposition occurs. The shelf life is considered indefinite if stored properly.[15]

Key Takeaways for Maximizing Compound Integrity:

-

Dryness is Paramount: Due to its hygroscopic nature, the single most important factor is protection from moisture.

-

Avoid Heat: Store at controlled room temperature and never expose to temperatures approaching its decomposition point of ~135°C.

-

Seal Tightly: A well-sealed container is the primary barrier against atmospheric water vapor.

-

Segregate Properly: Store only with compatible chemicals, specifically other organic acids.

By implementing these scientifically-grounded storage and handling protocols, researchers can ensure the long-term integrity of their valuable isotopically labeled compounds, leading to more accurate and reliable experimental outcomes.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from Carl Roth. [Link]

-

Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from Ataman Kimya. [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Malonic acid. Retrieved from Carl Roth. [Link]

-

Peng, C., Chan, M. N., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions. Environmental science & technology, 35(22), 4495-4501. [Link]

-

Galvão, A. C., et al. (2020). The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. ResearchGate. [Link]

-

Peng, C., Chan, M. N., & Chan, C. K. (2001). The Hygroscopic Properties of Dicarboxylic and Multifunctional Acids: Measurements and UNIFAC Predictions. ACS Publications. [Link]

-

Chemcess. (2024). Malonic Acid: Properties, Reactions, Production And Uses. Retrieved from Chemcess. [Link]

-

Turito. (2023). Malonic Acid - Formula, Significance, Properties. Retrieved from Turito. [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from Wikipedia. [Link]

-

Sciencemadness Wiki. (2022). Malonic acid. Retrieved from Sciencemadness Wiki. [Link]

-

Contrepois, K., et al. (2015). Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. PubMed Central. [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from ILPI. [Link]

-

Ye, J., et al. (2018). Hygroscopic Behavior of Multicomponent Organic Aerosols and Their Internal Mixtures with Ammonium Sulfate. ResearchGate. [Link]

-

Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from Moravek, Inc. [Link]

-

National Institutes of Health. (2023). Managing Storage of Radiolabeled Compounds. Retrieved from NIH. [Link]

-

Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from Moravek. [Link]

-

Dispendix. (2025). Improving Long-Term Compound Storage in I.DOT Source Plates. Retrieved from Dispendix. [Link]

-

Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. Retrieved from CWRU. [Link]

-

Innovating Science. (n.d.). Propanedioic Acid (Malonic Acid) 100g. Retrieved from Innovating Science. [Link]

-

Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids. Retrieved from Safety Storage Systems. [Link]

-

Ataman Kimya. (n.d.). PROPANEDIOIC ACID. Retrieved from Ataman Kimya. [Link]

-

NIST. (n.d.). Propanedioic acid. Retrieved from NIST WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Malonic acid-1,2,3-13C3. Retrieved from PubChem. [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanedioic acid (CAS 141-82-2). Retrieved from Cheméo. [Link]

-

Ataman Kimya. (n.d.). PROPANEDIOIC ACID (MALONIC ACID). Retrieved from Ataman Kimya. [Link]

Sources

- 1. moravek.com [moravek.com]

- 2. talentchemicals.com [talentchemicals.com]

- 3. atamankimya.com [atamankimya.com]

- 4. westliberty.edu [westliberty.edu]

- 5. Malonic acid - Wikipedia [en.wikipedia.org]

- 6. Malonic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. chemcess.com [chemcess.com]

- 8. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 9. The hygroscopic properties of dicarboxylic and multifunctional acids: measurements and UNIFAC predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 14. 1,3-Propanedioic acid(141-82-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 15. Malonic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 16. fishersci.com [fishersci.com]

- 17. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. isotope.com [isotope.com]

- 20. isotope.com [isotope.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. Safe Working Practices: Storing Acids | Safety Storage Systems [safetystoragesystems.co.uk]

- 23. alliancechemical.com [alliancechemical.com]

- 24. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance of ¹³C in Propanedioic Acid: Principles, Measurement, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary